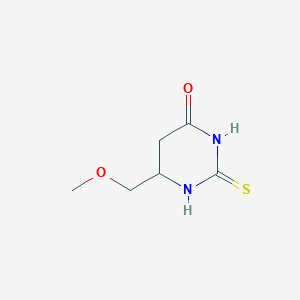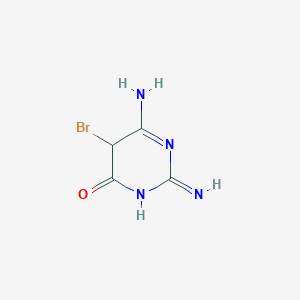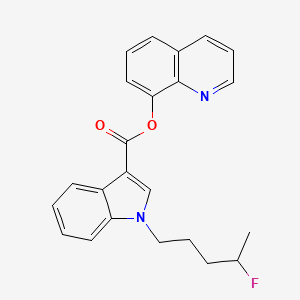![molecular formula C12H10F2N2O3 B12354375 3-[4-(difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one](/img/structure/B12354375.png)
3-[4-(difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a pyridazinone ring substituted with difluoromethoxy and methoxy groups on the phenyl ring. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of 3-[4-(difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common synthetic route starts with 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with bromomethyl cyclopropane, followed by oxidation and N-acylation to yield the target compound . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as using sodium hydroxide as an alkali in the final step .
Chemical Reactions Analysis
3-[4-(Difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or difluoromethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(Difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-(difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition can prevent the epithelial-mesenchymal transformation, thereby reducing fibrosis .
Comparison with Similar Compounds
3-[4-(Difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one can be compared with similar compounds such as:
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound is also used in the treatment of pulmonary fibrosis and has a similar mechanism of action.
Roflumilast: A selective phosphodiesterase 4 (PDE4) inhibitor used for treating chronic obstructive pulmonary disease (COPD).
Properties
Molecular Formula |
C12H10F2N2O3 |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one |
InChI |
InChI=1S/C12H10F2N2O3/c1-18-10-6-7(2-4-9(10)19-12(13)14)8-3-5-11(17)16-15-8/h2-6,8,12H,1H3 |
InChI Key |
DAIQLWJZMUNIIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C=CC(=O)N=N2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B12354298.png)
![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one](/img/structure/B12354302.png)




![3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methylidene-2,6-dioxopyrimidin-3-ium-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B12354368.png)
![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12354370.png)
![2-[4-(4-ethoxy-6-oxopiperidin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B12354380.png)

![6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12354409.png)


